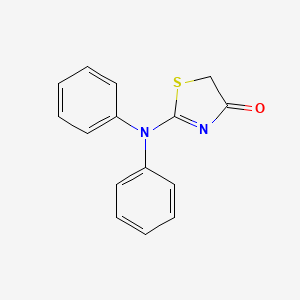

2-(Diphenylamino)thiazol-4(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

24147-49-7 |

|---|---|

Molecular Formula |

C15H12N2OS |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-(N-phenylanilino)-1,3-thiazol-4-one |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-19-15(16-14)17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

YIQJSUMQWQJBBG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diphenylamino Thiazol 4 5h One and Its Derivatives

Classical and Established Synthetic Routes to Thiazol-4(5H)-ones

The thiazol-4(5H)-one scaffold is a key structural motif in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to several reliable methods.

Hantzsch-Type Condensations for Thiazol-4(5H)-one Synthesis

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone in the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism commences with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. chemhelpasap.comyoutube.com This method is known for its high yields and operational simplicity. chemhelpasap.com

Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. For instance, one-pot, three-component reactions involving an α-haloketone, thiourea (B124793), and a substituted aldehyde can be employed to generate substituted thiazole derivatives. nih.govresearchgate.netmdpi.com The use of catalysts like silica-supported tungstosilisic acid and alternative energy sources such as ultrasonic irradiation can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.govmdpi.com Microwave-assisted Hantzsch synthesis has also proven to be an effective strategy, often resulting in improved yields and reduced reaction times compared to conventional heating methods. nih.gov

Reactions Involving Thiourea and Related Precursors

Thiourea and its derivatives are versatile and crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including thiazol-4(5H)-ones. dergipark.org.trwikipedia.org A common approach involves the cyclization of thioureas with reagents like ethyl bromoacetate (B1195939) in the presence of a base such as sodium acetate (B1210297). dergipark.org.tr This method provides a direct route to the 2-imino-1,3-thiazolidin-4-one ring system. dergipark.org.tr

The reaction of thiourea with α-haloketones is a fundamental step in many Hantzsch-type syntheses of aminothiazoles. chemhelpasap.comwikipedia.org For example, the reaction between 2-bromoacetophenone (B140003) and thiourea in methanol (B129727) yields 2-amino-4-phenylthiazole (B127512). chemhelpasap.com Furthermore, N,N-disubstituted thioureas can be cyclized with dialkyl acetylenedicarboxylates to afford thiazolidinone derivatives. nih.govnih.gov The choice of synthetic method can influence the tautomeric form of the resulting thiazolidinone product. dergipark.org.tr

| Precursor 1 | Precursor 2 | Product Type | Reference |

| α-Haloketone | Thioamide | Thiazole | synarchive.com |

| Thiourea | Ethyl bromoacetate | 2-Imino-1,3-thiazolidin-4-one | dergipark.org.tr |

| N,N-Disubstituted thiourea | Dialkyl acetylenedicarboxylate | Thiazolidinone | nih.govnih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | nih.govmdpi.com |

Cyclocondensation Reactions with α-Halo Carbonyl Compounds

The cyclocondensation of α-halo carbonyl compounds with various sulfur-containing nucleophiles is a widely used strategy for constructing the thiazol-4(5H)-one ring. synarchive.comchemhelpasap.com This approach is a key feature of the Hantzsch synthesis and related methodologies. The α-halo carbonyl compound, typically an α-haloketone or an α-haloester, provides the C4 and C5 atoms of the thiazole ring, while the sulfur and nitrogen atoms are supplied by a thioamide or thiourea derivative. youtube.com

For instance, the reaction of an α-haloketone with a thioamide proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration. chemhelpasap.comyoutube.com Similarly, the condensation of 1,3-disubstituted thiourea with chloroacetyl chloride has been shown to produce thiazolidin-4-ones. researchgate.net The reactivity of the α-halo carbonyl compound and the specific reaction conditions can be tailored to achieve the desired substitution pattern on the thiazole ring.

Targeted Synthesis of 2-(Diphenylamino)thiazol-4(5H)-one Analogues

The synthesis of the specific compound this compound and its analogues requires methods that can accommodate the diphenylamino group at the 2-position of the thiazole ring.

Derivatization from N,N-Diphenyl-N'-benzoyl Thiourea

A key strategy for synthesizing this compound involves the use of N,N-diphenyl-N'-acylthioureas as precursors. These compounds can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ isothiocyanate, which then reacts with a primary or secondary amine. mdpi.com The resulting N-acyl thiourea can undergo intramolecular cyclization to form the desired thiazole derivative. nu.edu.kz

Specifically, N,N-diphenylthiourea can be acylated to introduce a reactive handle for cyclization. For example, reaction with chloroacetyl chloride can lead to the formation of the this compound ring system. This approach allows for the direct incorporation of the diphenylamino moiety into the final product.

| Starting Material | Reagent | Product | Reference |

| N,N-Diphenylthiourea | Chloroacetyl chloride | This compound | researchgate.net |

| Acid Chloride, Ammonium Thiocyanate, Diphenylamine | - | N-Acyl-N',N'-diphenylthiourea | mdpi.com |

Functionalization at the Thiazole Ring Positions

Once the this compound core is synthesized, further derivatization can be achieved by introducing substituents at other positions of the thiazole ring, particularly at the C5 position. The C5 position of the thiazol-4(5H)-one ring is often activated for condensation reactions.

A common method for functionalizing the C5 position is the Knoevenagel condensation with various aldehydes. nih.govresearchgate.net This reaction introduces an arylidene or alkylidene group at the C5 position, leading to a diverse range of 5-substituted derivatives. For example, 2-phenylthiazol-4(5H)-one can be condensed with various substituted benzaldehydes in the presence of a base like piperidine (B6355638) to yield (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives. nih.gov Similarly, 5-arylidene-4-phenylimino-thiazolidin-2-ones can be prepared through the condensation of 4-phenylimino-thiazolidin-2-one with aromatic aldehydes. biointerfaceresearch.com The exocyclic double bond created in these condensations can sometimes be selectively reduced. researchgate.net

Furthermore, the thiazole ring itself can undergo ring-opening and rearrangement reactions under certain conditions, offering pathways to other heterocyclic systems like 4,5-dihydrothiazoles. nih.govacs.org

Synthesis of Specific Derivative Classes of this compound

The versatile scaffold of this compound allows for the introduction of various substituents at different positions of the thiazole ring, leading to the synthesis of specific derivative classes with tailored properties.

Synthesis of 5-Substituted Derivatives

The C5 position of the thiazolidin-2,4-dione ring is particularly amenable to substitution, often through Knoevenagel condensation reactions. biointerfaceresearch.com This reaction involves the condensation of the active methylene (B1212753) group at the C5 position with various aldehydes or ketones in the presence of a basic catalyst. biointerfaceresearch.comresearchgate.net This method provides a straightforward route to a wide range of 5-substituted derivatives.

The general synthetic scheme for the Knoevenagel condensation is as follows:

Step 1: The synthesis of the 2-phenylthiazol-4(5H)-one core is typically achieved through the cyclization of thiobenzamide (B147508) and bromoacetic acid. nih.gov

Step 2: The resulting thiazolone is then reacted with a substituted benzaldehyde (B42025) in the presence of a base like piperidine to yield the desired 5-arylidene derivative. nih.gov

The following table presents examples of 5-substituted derivatives synthesized via Knoevenagel condensation:

| Aldehyde Reactant | Catalyst | Resulting Derivative | Reference |

| Substituted Benzaldehydes | Piperidine | (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | nih.gov |

| Aromatic Aldehydes | Piperidine | 5-Arylidene-thiazolidine-2,4-dione derivatives | nih.gov |

| Aromatic Aldehydes | Acetic Acid | C5-substituted 4-phenylimino-thiazolidin-2-ones | biointerfaceresearch.com |

Generation of Spiro Systems

Spiro compounds, characterized by two rings connected through a single common atom, have gained significant interest due to their unique three-dimensional structures. nih.gov The synthesis of spiro systems involving the thiazole nucleus can be achieved through various strategies, including multi-component reactions. nih.gov

One notable method involves a three-component condensation reaction of an isatin (B1672199) derivative, dimedone, and a 5H- nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, catalyzed by a Keggin heteropolyacid. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the spiro product in good yields. nih.gov

Another approach to spirocyclic thiazole derivatives is through a double 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with carbon disulfide. nih.gov This method provides a convenient and efficient route to spiro[4.4]thiadiazole derivatives under mild, transition-metal-free conditions. nih.gov

Formation of Arylidene Thiazol-4(5H)-one Analogues

The synthesis of 5-arylidene-thiazol-4(5H)-one analogues is predominantly achieved through the Knoevenagel condensation reaction. researchgate.netnih.govnih.gov This reaction involves the condensation of a thiazolidinone derivative, such as thiazolidine-2,4-dione, with various aromatic aldehydes. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, such as piperidine or ethylenediamine (B42938) diacetate, and can be carried out under conventional heating or solvent-free conditions. nih.govresearchgate.net

The general procedure involves refluxing a mixture of the thiazolidinone, an aromatic aldehyde, and a catalytic amount of a base in a suitable solvent like ethanol (B145695). nih.gov The resulting product precipitates upon acidification and can be purified by recrystallization. nih.gov A variety of catalysts and conditions have been explored to optimize this reaction, including the use of baker's yeast as a biocatalyst in an environmentally friendly approach. researchgate.net

The following table provides examples of catalysts used in the synthesis of arylidene thiazol-4(5H)-one analogues:

| Catalyst | Reaction Conditions | Reference |

| Piperidine | Reflux in ethanol | nih.gov |

| Ethylenediamine diacetate | Solvent-free | researchgate.net |

| Baker's Yeast | - | researchgate.net |

| Acetic Acid | - | biointerfaceresearch.com |

Reactivity and Reaction Mechanisms of 2 Diphenylamino Thiazol 4 5h One

Electrophilic and Nucleophilic Reactions at the Thiazol-4(5H)-one Ring

The thiazol-4(5H)-one ring, with its combination of nitrogen and sulfur heteroatoms and a carbonyl group, possesses distinct reactive centers that are susceptible to both electrophilic and nucleophilic attack. The high reactivity of the amino group and the active methylene (B1212753) group adjacent to the carbonyl function makes these positions prime targets for various organic transformations. researchgate.net

Reactions at the C-5 Position: Knoevenagel Condensation and Related Transformations

The C-5 position of the 2-(diphenylamino)thiazol-4(5H)-one ring is an active methylene group, making it a key site for condensation reactions with carbonyl compounds. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a prominent reaction at this position. wikipedia.org

This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For instance, the condensation of this compound with various aryl aldehydes in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in acetic acid leads to the formation of 5-substituted-2-[(diphenylamino)imino]-1,3-thiazolidin-4-one derivatives. scielo.br Studies have shown that the Z-isomer is often the predominant product in such Knoevenagel reactions involving similar thiazolidinone cores. scielo.br

The reactivity of the C-5 methylene group is also exploited in other transformations. For example, it can participate in azo coupling reactions, highlighting the versatility of this position for introducing diverse functionalities. biointerfaceresearch.com

Table 1: Examples of Knoevenagel Condensation with Thiazolidinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| 2-[(4,5-Diphenylthiazol-2-yl)imino]thiazolidin-4-one | Aryl aldehydes | Ammonium acetate/Acetic acid | 5-Substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-ones | scielo.br |

| 4-Phenylimino-thiazolidin-2-one | Aromatic aldehydes | Acetic acid | 5-Arylidene-4-phenylimino-thiazolidin-2-ones | biointerfaceresearch.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (B6355638)/Ethanol (B145695) | Enone product | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Reactions at the 2-Amino/Imino Position: Aminomethylation and Substitutions

The exocyclic amino group at the 2-position of the thiazol-4(5H)-one ring is another key reactive site. It can undergo various reactions, including aminomethylation and substitution, to introduce new functional groups.

Aminomethylation of 2-iminothiazolidin-4-ones can be achieved using aqueous formaldehyde (B43269) and primary amines. This reaction leads to the formation of thiazolotriazines in good yields. researchgate.net The amino group can also be acylated using reagents like chloroacetyl chloride, leading to the corresponding N-substituted derivatives. scielo.brnih.gov These reactions demonstrate the nucleophilic character of the exocyclic nitrogen atom.

Furthermore, the amino group can be functionalized through reactions with various electrophiles. For example, it can react with isocyanates to form thiourea (B124793) derivatives. rsc.org These transformations are crucial for the synthesis of a wide range of biologically active molecules.

Reactions with Carbenes and Other Reactive Intermediates

While specific reactions of this compound with carbenes are not extensively detailed in the provided context, the general reactivity of related heterocyclic systems suggests potential pathways. Thiazole (B1198619) derivatives can react with carbenes, leading to the formation of cycloadducts or other rearranged products. The electron-rich nature of the thiazole ring makes it susceptible to attack by electrophilic carbenes.

Ring-Opening and Cycloaddition Reactions of Thiazol-4(5H)-one Derivatives

The thiazol-4(5H)-one ring can undergo ring-opening reactions under certain conditions. For instance, 2-amino-5,5-dimethylthiazol-4(5H)-one can undergo ring cleavage when heated with aqueous sulfuric acid. researchgate.net This type of reaction highlights the inherent strain and reactivity of the thiazolone ring system.

Cycloaddition reactions are also a feature of thiazole chemistry. While the provided information does not specifically detail cycloaddition reactions of this compound, related thiazole derivatives participate in such transformations. For example, 1,3-dipolar cycloaddition reactions are a known method for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Thiazole-containing compounds can also be synthesized through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. nih.gov

Regioselectivity and Mechanistic Considerations in this compound Transformations

The regioselectivity of reactions involving the this compound scaffold is a critical aspect of its chemistry. The presence of multiple reactive sites—the C-5 methylene group, the endocyclic nitrogen, the exocyclic amino group, and the carbonyl group—necessitates careful control of reaction conditions to achieve the desired outcome.

For instance, in reactions involving electrophiles, the site of attack can be influenced by the nature of the electrophile and the reaction medium. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen, leading to preferential reaction at the 2-amino position. nih.gov

The mechanism of the Knoevenagel condensation at the C-5 position involves the formation of a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org The subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated product.

Mechanistic studies of other reactions, such as the Hantzsch thiazole synthesis, provide insights into the formation of the thiazole ring itself. This synthesis involves the reaction of an α-halocarbonyl compound with a thioamide, where the sulfur atom acts as a nucleophile in an initial SN2 reaction. youtube.com

Tautomerism and Isomerism in Thiazol 4 5h One Systems

Thiazol-4-ol and Thiazol-4(5H)-one Tautomeric Equilibria

The thiazol-4(5H)-one ring system can theoretically exist in equilibrium with its enol tautomer, 4-hydroxythiazole (also referred to as thiazol-4-ol). This is a form of keto-enol tautomerism, or more precisely for this heterocyclic system, amide-imidol tautomerism. The amide form, thiazol-4(5H)-one, contains a carbonyl group (C=O) and a secondary amine within the ring, while the imidol form, thiazol-4-ol, features a hydroxyl group (O-H) and an imine (C=N) bond.

Generally, for simple monocyclic thiazol-4(5H)-ones, the amide (keto) tautomer is overwhelmingly favored in most conditions. The stability of the amide form is attributed to the greater bond energy of the C=O double bond compared to the C=C double bond present in the enol form. However, the equilibrium can be influenced by factors such as aromaticity in fused ring systems or specific substitution patterns that might stabilize the enol form through intramolecular hydrogen bonding or extended conjugation. Studies on related heterocyclic systems demonstrate that solvent polarity and the potential for hydrogen bonding can also shift the equilibrium, although the keto form typically predominates. nih.govdoaj.org

2-(N-substituted amino)thiazol-4(5H)-one and 2-(substituted imino)thiazolidin-4-one Tautomerism

A more complex and extensively studied tautomerism exists in 2-aminothiazol-4(5H)-one derivatives. For compounds like 2-(Diphenylamino)thiazol-4(5H)-one, the equilibrium involves two primary forms: the amino tautomer and the imino tautomer. scielo.brscielo.br

Amino Tautomer: 2-(Substituted amino)thiazol-4(5H)-one. In this form, the double bond is endocyclic (within the thiazole (B1198619) ring, C4=C5), and the exocyclic nitrogen exists as an amino group.

Imino Tautomer: 2-(Substituted imino)thiazolidin-4-one. Here, the double bond is exocyclic (C=N), and the proton resides on a nitrogen atom within the now-saturated thiazolidine (B150603) ring.

This equilibrium is often described as an amino-imino tautomerism. nih.gov Research, including 2D NMR spectroscopy and DFT calculations, has confirmed that solutions of these compounds often contain a mixture of both tautomers. nih.govbeilstein-journals.org The position of the equilibrium is not static and is highly dependent on the nature of the substituent attached to the exocyclic nitrogen atom. nih.gov

Influencing Factors on Tautomeric Preferences: Solvent Effects and Substituent Effects

The ratio of amino to imino tautomers is a delicate balance governed by electronic and environmental factors. The most significant of these are the nature of the substituents and the polarity of the solvent.

Substituent Effects: The electronic properties of the substituent on the exocyclic nitrogen atom play a crucial role in determining the predominant tautomeric form. nih.gov

Aryl Substituents: When an aryl group (like the phenyl groups in this compound) is attached to the exocyclic nitrogen, the amino and imino forms often have comparable stability, leading to a nearly equimolar ratio of the two tautomers in solution. beilstein-journals.org

Electron-Withdrawing Groups: If a strong electron-withdrawing group is present on the aryl substituent, the equilibrium shifts in favor of the imino tautomer. beilstein-journals.org

Alkyl Substituents: Conversely, for 2-(alkylamino)thiazol-4(5H)-ones, the amino form is generally the prevailing tautomer. beilstein-journals.org

| Substituent on Exocyclic Nitrogen | Predominant Tautomeric Form | Tautomer Ratio (Amino:Imino) | Reference |

| Aryl (e.g., Phenyl) | Mixture of both | ~1:1 | beilstein-journals.org |

| Aryl with strong EWG | Imino | Favors Imino | beilstein-journals.org |

| Alkyl | Amino | Favors Amino | beilstein-journals.org |

Solvent Effects: The solvent environment can significantly influence the tautomeric equilibrium by differentially solvating the two forms.

Polarity: An increase in solvent polarity can enhance the effects of substituents. nih.gov For related heterocyclic systems, switching to a more polar solvent can alter the tautomeric preference, indicating the importance of solute-solvent interactions. rsc.org

Hydrogen Bonding: The presence of water or other protic solvents can facilitate proton transfer between the tautomeric forms by creating hydrogen-bonded bridges, thereby lowering the energy barrier for the conversion. nih.gov Theoretical studies on 2-aminothiazolidine-4-one have shown that the presence of water molecules significantly decreases the barrier for proton transfer between the amino and imino forms, a process that is unlikely to occur in the absence of a solvent. nih.gov

Isomer Formation and Selectivity in Thiazol-4(5H)-one Derivatization

The synthesis and subsequent reaction of thiazol-4(5H)-ones can lead to the formation of different isomers, including constitutional isomers (regioisomers) and stereoisomers.

Regioselectivity: The synthesis of N-substituted 2-aminothiazol-4(5H)-ones from thioureas can produce different regioisomers depending on which nitrogen atom of the thiourea (B124793) is incorporated into the ring. For instance, in reactions involving N-methylthiourea, the solvent and temperature can dictate the outcome. In ethanol (B145695) at room temperature, the reaction preferentially forms the less thermodynamically stable thiazolidine where the methyl group is on the endocyclic nitrogen. beilstein-journals.org This demonstrates that kinetic control can be used to achieve regioselectivity in the synthesis of these heterocycles.

Stereoselectivity: When the thiazol-4(5H)-one ring undergoes reactions at the C5 position, new stereocenters can be created. A common reaction is the Knoevenagel condensation of the C5 methylene (B1212753) group with aldehydes to form 5-ylidene derivatives. In these cases, the geometry of the resulting exocyclic double bond (E/Z isomerism) is a key consideration. Studies on the synthesis of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-ones have shown a high probability for the selective formation of the Z-isomer, a common outcome for Knoevenagel reactions involving similar heterocyclic cores. scielo.brscielo.br

Computational and Theoretical Investigations of 2 Diphenylamino Thiazol 4 5h One

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of thiazole (B1198619) derivatives are fundamentally governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov

In derivatives of 2-aminothiazole (B372263), the HOMO is typically localized on the electron-rich amino group and the thiazole ring, while the LUMO is distributed over the thiazole ring and any electron-withdrawing substituents. For 2-(diphenylamino)thiazol-4(5H)-one, the diphenylamino group acts as a significant electron-donating moiety, which would be expected to raise the energy of the HOMO. The thiazolone ring, particularly the carbonyl group, serves as an electron-accepting region, lowering the LUMO energy.

Computational studies on similar structures, such as 2-phenylamino-5-(benzothiazol-2-oyl)thiazole, have utilized methods like the Hartree-Fock (HF) method to predict HOMO and LUMO energies. researchgate.net For instance, in a related benzothiazole (B30560) derivative, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and stability. researchgate.netmgesjournals.com The distribution of these frontier orbitals is key to understanding charge transfer within the molecule.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Thiazole Derivatives (Illustrative) Note: This table is illustrative and based on general findings for similar compounds, not specific experimental values for this compound.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 to 4.5 | Indicates chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential and Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). nih.gov Green areas represent neutral potential. nih.gov

For this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would likely exhibit a positive potential, making them susceptible to nucleophilic interactions. The thiazole ring itself would show a more complex distribution of potential. Such analyses are crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. nih.gov

Analysis of Substituent Effects, Polarizability, and Delocalization Energy

Conversely, electron-withdrawing groups (such as -NO2 or -CF3) would decrease the electron density, lower the HOMO energy, and potentially increase the molecule's stability. These modifications also influence the molecule's polarizability—its ability to form induced dipoles in the presence of an electric field. A larger, more polarizable electron cloud can lead to stronger intermolecular interactions.

Delocalization energy, a measure of the stabilization gained by the delocalization of electrons in a conjugated system, is another important parameter. The diphenylamino and thiazolone moieties in this compound both contain delocalized electrons. The extent of this delocalization affects the molecule's stability and electronic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, offering a good balance between accuracy and computational cost. nih.gov DFT calculations are widely used to optimize the geometry of molecules, providing information on bond lengths, bond angles, and dihedral angles. mgesjournals.com These optimized geometries represent the lowest energy conformation of the molecule and are the starting point for most other computational analyses.

DFT methods, such as B3LYP, are also employed to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. mdpi.com Furthermore, DFT is used to calculate the electronic properties discussed earlier, including HOMO-LUMO energies and MEP maps. mgesjournals.comnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. By calculating the energies of electronic transitions, TD-DFT can help to understand the photophysical properties of this compound and its derivatives.

Molecular Modeling and Docking Studies for Biological Activity Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein or nucleic acid. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov

In the context of this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets. The process involves placing the 3D structure of the molecule into the binding site of a target protein and calculating the binding energy. A lower binding energy generally indicates a more favorable interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, various thiazole derivatives have been investigated as potential inhibitors of enzymes like phospholipase A2 and tubulin through molecular docking. nih.govnih.gov

Conformational Analysis and Energy Landscape Studies

The diphenylamino group in this compound is not planar and has multiple rotatable bonds. This conformational flexibility is a critical aspect of its structure and can significantly influence its biological activity. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

By systematically rotating the single bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the maxima represent transition states. Understanding the preferred conformations of this compound is essential for molecular docking studies, as the bioactive conformation (the conformation the molecule adopts when bound to its target) is often one of the low-energy conformations. nih.gov

Exploration of Biological Activities and Pharmacological Potential of 2 Diphenylamino Thiazol 4 5h One Derivatives

Enzyme Inhibition Studies of Thiazol-4(5H)-one Analogues

Inhibition of 11β-Hydroxysteroid Dehydrogenase Isoforms (11β-HSD1 and 11β-HSD2)

Derivatives of 2-aminothiazol-4(5H)-one have been identified as noteworthy inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for conditions like metabolic syndrome and type 2 diabetes. researchgate.netnih.gov Research has demonstrated that the inhibitory activity against both 11β-HSD1 and its isoform, 11β-HSD2, is significantly influenced by the substituents at both the C-2 amino group and the C-5 position of the thiazole (B1198619) ring. researchgate.net

Studies on various analogues reveal distinct structure-activity relationships. For instance, introducing a bulky, lipophilic adamantyl group at the C-2 amino position can enhance interaction with hydrophobic receptor pockets. semanticscholar.org A series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives showed potent 11β-HSD1 inhibition, with most compounds achieving over 50% inhibition at a 10 µM concentration. semanticscholar.org The most active among them, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, recorded an 82.82% inhibition of 11β-HSD1. semanticscholar.org

Similarly, derivatives with a spiro system, where the C-5 carbon of the thiazole ring is a linker atom, consistently exhibit high inhibitory activity against 11β-HSD1. researchgate.netnih.gov One of the most potent compounds identified is 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, which displayed a strong 11β-HSD1 inhibitory effect with an IC₅₀ value of 0.07 µM. mdpi.com Another compound, 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, also showed significant activity with an IC₅₀ of 2.5 µM and up to 71% inhibition at a 10 µM concentration. nih.govcolab.ws In contrast, some derivatives, such as those with ethyl and n-propyl groups at the C-5 position, can selectively inhibit 11β-HSD2. nih.gov

Table 1: Inhibition of 11β-HSD1 and 11β-HSD2 by Thiazol-4(5H)-one Analogues

| Compound | Substituent at C-2 | Substituent at C-5 | % Inhibition at 10 µM (11β-HSD1) | % Inhibition at 10 µM (11β-HSD2) | IC₅₀ (µM) (11β-HSD1) |

|---|---|---|---|---|---|

| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Adamantan-1-ylamino | Spiro[4.5]decane | 82.82% | <50% | N/A |

| 2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Cyclopentylamino | Spiro[4.5]decane | >50% | N/A | 0.07 |

| 2-(Allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Allylamino | Spiro[4.5]decane | 71% | Lower than 11β-HSD1 | 2.5 |

| 2-(Isopropylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Isopropylamino | Spiro[4.5]decane | 54.53% | 17.35% | N/A |

| 2-(Isopropylamino)-5-ethylthiazol-4(5H)-one | Isopropylamino | Ethyl | N/A | 47.08% | N/A |

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Dual Inhibition

The thiazolidin-4-one ring system is a recognized scaffold for developing inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govutrgv.edu The incorporation of a thiazole or 4-thiazolidinone (B1220212) moiety into various molecular structures has been explored to achieve selective COX-2 inhibition. mdpi.comnih.gov For instance, certain pyridazine-based thiazole and 4-thiazolidinone derivatives have been identified as potent COX-2 inhibitors. mdpi.com The structure-activity relationship in these compounds indicates that substitutions on the thiazolidinone ring are critical; for example, replacing a chlorine atom with a methoxy (B1213986) group on a phenylmethylidene substituent at position 5 significantly enhances COX-2 inhibitory potency. mdpi.com

Furthermore, the thiazolidin-4-one core is present in darbufelon, a known dual inhibitor of both COX-2 and 5-lipoxygenase (5-LOX). nih.gov 5-LOX is another crucial enzyme in the inflammatory cascade, responsible for producing leukotrienes. nih.gov The inhibition of 5-LOX is a rational approach for developing anti-inflammatory drugs. nih.govnih.gov While direct studies on 2-(diphenylamino)thiazol-4(5H)-one are limited in this context, the established role of the broader thiazolidin-4-one class as a scaffold for COX-2 and 5-LOX inhibitors highlights its potential for designing novel anti-inflammatory agents. nih.govebi.ac.uk

Antimicrobial Research Applications of this compound Derivatives

Antibacterial Activity Studies

Derivatives of 2-aminothiazol-4(5H)-one have demonstrated significant potential as antibacterial agents. mdpi.com The core structure, often in its tautomeric form 2-(substituted imino)thiazolidin-4-one, is pivotal for this antimicrobial activity. scielo.br Studies have shown that these compounds can be more effective against Gram-positive bacteria. researchgate.netjchemrev.com

In one study, a series of novel thiazole-thiazolidin-4-one derivatives were synthesized and tested against various bacterial species. One compound, featuring a 4-chlorophenyl group, was identified as the most active against all tested bacterial species, particularly Klebsiella pneumoniae. scielo.br Another derivative with a 3,4-dichlorophenyl group was most effective against Escherichia coli. scielo.br A different series of 2-phenylamino-thiazole derivatives also showed pronounced antibacterial effects, with one compound exhibiting a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive strains. researchgate.net The broad applicability of the thiazole scaffold is further supported by numerous reports on its derivatives showing prominent activity against pathogens like Staphylococcus aureus, Haemophilus influenzae, and Pseudomonas aeruginosa. biointerfaceresearch.com

Table 2: Antibacterial Activity (MIC) of Thiazol-4(5H)-one Analogues

| Compound Series/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-[(4,5-Diphenylthiazol-2-yl)imino]-5-(4-chlorobenzylidene)thiazolidin-4-one (4b) | Klebsiella pneumoniae | 62.5 |

| 2-[(4,5-Diphenylthiazol-2-yl)imino]-5-(3,4-dichlorobenzylidene)thiazolidin-4-one (4c) | Escherichia coli | <31.25 |

| N-(4-bromophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)thiazol-2-amine (3e) | Staphylococcus aureus | 31.25 |

Antifungal Activity Evaluations

The thiazole heterocyclic core is crucial for the antifungal effectiveness of its derivatives. nih.gov Research has consistently shown that compounds based on the 2-aminothiazol-4(5H)-one scaffold possess notable antifungal properties, particularly against various Candida species. mdpi.comscielo.br

For example, a study of new thiazole-thiazolidin-4-one derivatives found that a compound with a 4-nitrobenzylidene substituent was more effective than other derivatives against Candida glabrata, showing an MIC of 31.25 µg/mL. scielo.br In another investigation, a 2-phenylamino-thiazole derivative demonstrated a strong growth inhibitory effect against Candida strains with an MIC of 7.81 µg/mL. researchgate.net The antifungal potential of this chemical class is comparable to established drugs like fluconazole (B54011) in some cases. jchemrev.comnih.gov For instance, certain 2-nitroaryl-1,3,4-thiadiazole derivatives, which are structurally related, showed high activity against Candida albicans with MIC values as low as 0.048 µg/mL, surpassing the potency of fluconazole. nih.gov

Table 3: Antifungal Activity (MIC) of Thiazol-4(5H)-one Analogues

| Compound Series/Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-[(4,5-Diphenylthiazol-2-yl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one (4f) | Candida glabrata | 31.25 |

| N-(4-bromophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)thiazol-2-amine (3e) | Candida albicans | 7.81 |

Anticancer Research Applications of Thiazol-4(5H)-one Derivatives

The thiazolidin-4-one scaffold is an important chemical skeleton that has been extensively researched for its anticancer properties. nih.gov Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govnih.gov

Research into 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has indicated their potential as anticancer agents. mdpi.com More specific studies have provided concrete evidence of this activity. For example, a series of diphyllin (B1215706) thiazole derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov Two compounds from this series showed particularly high levels of cytotoxicity against the HepG2 (liver cancer) cell line, with IC₅₀ values of 0.3 µM and 0.4 µM. These compounds also exhibited activity against HCT-15 (colon cancer) and A549 (lung cancer) cell lines. nih.gov The anticancer potential of thiazole-containing compounds is an active area of research, with studies exploring their mechanisms of action, which can include the inhibition of critical enzymes involved in cancer cell proliferation. nih.govresearchgate.net

Table 4: Anticancer Activity (IC₅₀) of Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Diphyllin Thiazole Derivative (5d) | HepG2 | 0.3 |

| Diphyllin Thiazole Derivative (5e) | HepG2 | 0.4 |

| Diphyllin Thiazole Derivative (5d) | HCT-15 | 1.8 |

| Diphyllin Thiazole Derivative (5e) | HCT-15 | 2.5 |

| Diphyllin Thiazole Derivative (5d) | A549 | 2.2 |

Antidiabetic Research: Alpha-Amylase Inhibition and Anti-Glycation Mechanisms

Derivatives of the thiazolidin-4-one core structure have been identified as promising candidates for the management of diabetes mellitus. One of the key strategies in controlling post-meal hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides; their inhibition slows down glucose absorption and consequently lowers blood glucose levels. researchgate.net

Researchers have synthesized and evaluated various thiazolidin-4-one derivatives for their ability to inhibit these enzymes. For instance, a series of 2-chloroquinolinyl-thiazolidine-2,4-dione hybrids were developed and tested as α-amylase inhibitors. researchgate.net One particular derivative, functionalized with 3-methoxy and 4-hydroxy groups, was found to be more potent than the standard drug acarbose, exhibiting 95% inhibition of α-amylase with an IC50 value of 5.00 ± 0.18 µM. researchgate.net Similarly, novel thiazolone derivatives have been designed and tested for dual α-glucosidase/α-amylase inhibitory activity, with some compounds showing IC50 values comparable to acarbose. nih.gov

Molecular docking studies have provided insights into the binding interactions between these derivatives and the active sites of α-amylase and α-glucosidase, supporting the observed inhibitory activities. researchgate.netnih.gov Beyond enzyme inhibition, the thiazolidine-2,4-dione scaffold is also known for its role in activating peroxisome proliferator-activated receptor-γ (PPAR-γ), a key target for improving insulin (B600854) sensitivity and glucose uptake. nih.gov The development of new thiazolidine-2,4-dione derivatives as PPAR-γ modulators aims to retain the pharmacological benefits while mitigating the adverse effects associated with existing drugs. nih.gov

Table 1: Alpha-Amylase and Alpha-Glucosidase Inhibition by Thiazolone Derivatives

| Compound/Derivative | Target Enzyme | Activity/Potency | Reference |

| 2-chloroquinolinyl-thiazolidine-2,4-dione hybrid (15n) | α-Amylase | IC50: 5.00 ± 0.18 µM | researchgate.net |

| Thiazolone derivative (Compound 4) | α-Amylase | Comparable to Acarbose | nih.gov |

| Thiazolone derivative (Compound 7) | α-Amylase | Comparable to Acarbose | nih.gov |

| Thiazolone derivative (Compound 3) | α-Glucosidase | Most effective in series | nih.gov |

| Thiazolone derivative (Compound 5) | α-Glucosidase | Most effective in series | nih.gov |

| Thiazolone derivative (Compound 7) | α-Glucosidase | Most effective in series | nih.gov |

| Thiazolidine-2,4-dione hybrid (9G) | α-Amylase | IC50: 9.2 ± 0.092 µM | nih.gov |

| Thiazolidine-2,4-dione hybrid (9G) | α-Glucosidase | IC50: 5.15 ± 0.0017 µM | nih.gov |

| Thiazolidine-2,4-dione hybrid (9F) | α-Amylase | IC50: 17.10 ± 0.015 µM | nih.gov |

| Thiazolidine-2,4-dione hybrid (9F) | α-Glucosidase | IC50: 9.8 ± 0.047 µM | nih.gov |

Exploration of Other Therapeutic Modalities

The versatility of the thiazolone scaffold extends beyond metabolic disorders into various other therapeutic areas.

Thiazolidin-4-one derivatives have emerged as a significant class of compounds in the search for new antitubercular agents. mdpi.com They have shown potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. mdpi.comnih.gov The structural flexibility of this scaffold allows for extensive chemical modifications to enhance efficacy and target specificity. mdpi.com

Several studies have reported promising results. For example, certain thiazolidin-4-one derivatives demonstrated activity against the M. tuberculosis H37Rv strain with minimum inhibitory concentration (MIC) values as low as 0.05-0.2 μg/mL. nih.gov Another study found that some derivatives were highly effective against the H37Ra strain, with MICs ranging from 0.031 to 0.125 μg/mL. nih.gov Furthermore, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibitory activity against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. dovepress.com The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as NADH dehydrogenase (NDH-2). nih.gov

Table 2: Antitubercular Activity of Thiazolone and Related Derivatives

| Compound/Derivative Class | Target Strain | Activity (MIC) | Reference |

| Thiazolidin-4-one derivatives (82c, 82d, 84) | M. tuberculosis H37Rv | 0.05-0.2 µg/mL | nih.gov |

| Thiazolidin-4-one derivative (108) | M. tuberculosis H37Rv | 0.36 µM | nih.gov |

| Thiazolidin-4-one derivatives (115a-c, 116a-c) | M. tuberculosis H37Ra | 0.031-0.125 µg/mL | nih.gov |

| 2-Iminothiazolidin-4-one derivatives (52a,c,d,e,f) | Replicating M. tuberculosis H37Rv | 3.03 to >100 µg/mL | mdpi.com |

| 2-Phenylindol-3-ylthiazolidin-4-one (29d) | M. tuberculosis H37Rv | 1.5 µg/mL | mdpi.com |

| 2-Arylthiazolidin-4-one hybrid (31h) | M. tuberculosis H37Rv | 25 µg/mL | mdpi.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (61e) | M. tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL | dovepress.com |

| Coumarin (B35378) hybrid (3k, 3m) | M. tuberculosis H37Rv | 0.625 µg/mL | mdpi.com |

The development of new, safe, and effective antiviral drugs is a critical area of research due to the emergence of drug-resistant viral strains. nih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov For example, a 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide derivative was identified as an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. nih.gov Further optimization led to a derivative that inhibits alphavirus replication by blocking viral RNA translation and structural protein synthesis. nih.gov While the core this compound structure is not explicitly highlighted in these broad reviews, the general antiviral potential of the parent thiazole ring suggests a promising avenue for future investigation of its derivatives. Information regarding specific antiparasitic applications of this compound derivatives remains limited in the reviewed literature.

Thiazole and its derivatives are well-established as having significant anti-inflammatory and analgesic properties. nih.govnih.govrjeid.com These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.gov

Several studies have synthesized and evaluated benzothiazole (B30560) and thiazole derivatives for these activities. nih.govresearchgate.net For instance, certain benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties showed potent in vivo anti-inflammatory activity, with some compounds inhibiting carrageenan-induced rat paw edema by up to 80%. nih.gov In analgesic tests, these same derivatives demonstrated efficacy comparable to the well-known anti-inflammatory drug celecoxib. nih.gov Molecular docking studies have further illuminated the interaction of these compounds with COX receptors, with some showing high binding energies. nih.gov The fusion of pyrazole (B372694) and thiophene (B33073) rings, both known for anti-inflammatory action, has also yielded potent derivatives. rjeid.com

Table 3: Anti-inflammatory and Analgesic Activity of Thiazole Derivatives

| Compound/Derivative | Test Model | Result | Reference |

| Benzothiazole derivative (17c) | Carrageenan-induced rat paw edema | 80% inhibition at 3h | nih.gov |

| Benzothiazole derivative (17i) | Carrageenan-induced rat paw edema | 78% inhibition at 3h | nih.gov |

| Benzothiazole derivative (17c) | Analgesic activity (ED50) | 89 µM/kg after 2h | nih.gov |

| Benzothiazole derivative (17i) | Analgesic activity (ED50) | 69 µM/kg after 2h | nih.gov |

| Benzo[d]thiazol-2-amine derivative (G10) | Carrageenan-induced rat paw edema | Highest anti-inflammatory response in series | researchgate.net |

| Benzo[d]thiazol-2-amine derivative (G11) | Hot plate method | Highest analgesic action in series | researchgate.net |

The therapeutic reach of thiazole-containing compounds extends to cardiovascular conditions. Specifically, thienopyrimidine-2,4-diones, which are structurally related to the thiazolone core, have been synthesized and evaluated for their antihypertensive effects. nih.gov A series of these compounds with (phenylpiperazinyl)alkyl substitutions were found to be potent oral antihypertensive agents in spontaneously hypertensive rats. nih.gov For example, derivatives containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety demonstrated significant dose-dependent reductions in systolic blood pressure. nih.gov These effects are thought to be mediated, at least in part, through the antagonism of alpha-1 adrenergic receptors. nih.gov Similarly, a piperazine (B1678402) derivative incorporating a pyrazole ring showed hypotensive, antihypertensive, and vasorelaxant effects, suggesting the involvement of nitric oxide, 5-HT1A, and muscarinic receptors. nih.gov While direct studies on the antiallergic potential of this compound are not prominent, the antihistaminic activity of the broader 4-thiazolidinone class has been noted, indicating a potential area for future research. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thiazole and thiazolidinone derivatives, SAR studies have provided valuable insights into the structural features required for various biological activities. nih.govnih.govnih.govrsc.org

For antitubercular activity, SAR studies on thiazolidin-4-ones have helped to identify key substitutions that enhance potency. nih.gov In the context of antiviral agents, SAR studies on thiazole derivatives have guided the modification of initial hits to improve potency and drug-like properties, such as metabolic stability. nih.gov For example, modifying a lead compound against the Chikungunya virus led to a new inhibitor with significantly improved efficacy. nih.gov

In the development of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, SAR analysis of 4-thiazolidinone derivatives revealed that specific substitutions on the phenyl ring and the nature of the group at another position were favorable for improving inhibitory activity. nih.gov Similarly, for antimicrobial thiazoles, SAR studies have delineated the impact of different substituents on the thiazole ring on their activity spectrum against various bacterial and fungal strains. nih.gov The development of QSAR (Quantitative Structure-Activity Relationship) models using statistical methods helps to identify specific chemical descriptors that correlate with biological activity, further guiding the rational design of more potent compounds. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This information is invaluable for designing new molecules with improved affinity and selectivity for a specific biological target. For thiazole derivatives, pharmacophore models have been developed for activities such as tubulin polymerization inhibition, which is relevant to anticancer drug design. nih.gov These models help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of these ligands to their target proteins. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization for 2 Diphenylamino Thiazol 4 5h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Diphenylamino)thiazol-4(5H)-one, offering profound insights into its molecular structure.

Proton NMR (¹H-NMR)

Proton NMR spectroscopy provides information on the chemical environment of protons within the molecule. For the parent compound, this compound, the spectrum would be expected to show signals corresponding to the protons of the diphenylamino group and the methylene (B1212753) protons of the thiazolone ring. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.0–7.5 ppm. The chemical shift of the CH₂ group in the thiazolone ring is also a key diagnostic signal. For related structures, such as derivatives of 2-aminothiazole (B372263), the position of the thiazole (B1198619) proton is of interest. researchgate.net For instance, in some 2-amino-4-phenylthiazole (B127512) derivatives, the C5-H proton of the thiazole ring gives a signal around 7.50 ppm. researchgate.net

Table 1: Representative ¹H-NMR Data for Related Thiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

| Diphenylamino group | Aromatic-H | 7.0 - 7.5 (multiplet) |

| Thiazole (in a derivative) | C5-H | ~7.50 (singlet) researchgate.net |

Note: Data is illustrative and specific shifts can vary based on solvent and substitution.

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR complements ¹H-NMR by providing data on the carbon skeleton of the molecule. In this compound, distinct signals would be observed for the carbonyl carbon (C4) of the thiazolone ring, the carbon atom at position 2 (C2) attached to the diphenylamino group, and the methylene carbon (C5). The carbonyl carbon is typically found significantly downfield. The aromatic carbons of the diphenylamino substituent will appear in the characteristic aromatic region. For example, in similar thiazole structures, the C2, C4, and C5 carbons of the thiazole ring show distinct resonances. researchgate.netasianpubs.org

Table 2: Representative ¹³C-NMR Data for Thiazole-Related Structures

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-phenylamino-thiazole derivative | C2-thiazole | ~170.03 researchgate.net |

| 2-phenylamino-thiazole derivative | C4-thiazole | ~152.04 researchgate.net |

| 2-phenylamino-thiazole derivative | C5-thiazole | ~112.46 researchgate.net |

| Diphenylamino group | Aromatic-C | 116 - 145 researchgate.net |

Note: Data is illustrative and specific shifts can vary based on solvent and substitution.

Two-Dimensional NMR Techniques

For complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment. wikipedia.org Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.org These techniques help in tracing the connectivity within the molecule, confirming the substitution pattern on the thiazole ring and the phenyl groups. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov For this compound, key vibrational bands would include the carbonyl (C=O) stretching frequency of the thiazolone ring, typically observed in the range of 1650-1750 cm⁻¹. The C-N stretching of the diphenylamino group and the C=N stretching of the thiazole ring also provide characteristic absorption bands. Aromatic C-H stretching and bending vibrations from the phenyl rings are also expected. For instance, in a related 2-phenylamino-thiazole derivative, a strong C=N stretching vibration was observed at 1639 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1750 |

| C=N | Stretching | ~1639 researchgate.net |

| N-H (if present) | Stretching | ~3370 researchgate.net |

| Aromatic C-H | Stretching | ~2995 researchgate.net |

Note: Values are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with high confidence. nih.gov This is crucial for confirming the molecular formula of newly synthesized compounds. nih.govmdpi.com For example, in the analysis of a 2-phenylamino-thiazole derivative, the molecular ion peak [M+H]⁺ was observed, confirming its molecular weight. researchgate.net

UV-Vis Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the spectrum is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the thiazolone system. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are important parameters that characterize the electronic structure of the molecule. mdpi.com These properties are influenced by the extent of conjugation in the molecule. For instance, a related diphenylamino-containing compound exhibited absorption maxima at 327 nm and 501 nm. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a related compound, 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one, was determined to have an orthorhombic crystal system with the space group Pna21. researchgate.net The unit cell parameters were reported as a = 13.0785(11) Å, b = 25.746(2) Å, and c = 4.7235(3) Å, with α, β, and γ angles all being 90°. researchgate.net Such data allows for the precise mapping of the atomic positions within the crystal lattice.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This powerful technique would allow researchers to confirm the connectivity of the diphenylamino group to the thiazolone ring and to study the planarity and torsion angles within the molecule.

The structures of numerous other thiazole derivatives have been confirmed by X-ray crystallography, providing a wealth of comparative data. nih.gov For example, in a study of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, single-crystal X-ray diffraction was crucial in confirming the chemical structure of the synthesized compounds. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna21 | researchgate.net |

| a (Å) | 13.0785(11) | researchgate.net |

| b (Å) | 25.746(2) | researchgate.net |

| c (Å) | 4.7235(3) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 90 | researchgate.net |

| γ (°) | 90 | researchgate.net |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating, identifying, and purifying compounds. For the synthesis of this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the synthesis of related thiazole derivatives, TLC was used to assess the purity of the compounds. nih.gov A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of the spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides quantitative information about the purity of a sample. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column records the elution of each component, generating a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to the desired product. In the characterization of pyrimidinone-linked thiazoles, liquid chromatography-mass spectrometry (LCMS) was employed to confirm the formation of the products. nih.gov

The choice of stationary phase, mobile phase, and detector is crucial for achieving good separation. For a compound like this compound, a reversed-phase C18 column would likely be a good starting point for method development, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica Gel | Not specified, but typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate) | UV light | Purity assessment | nih.gov |

| LCMS | Not specified, but likely a C18 column | Not specified, but typically a gradient of water and acetonitrile/methanol | Mass Spectrometry | Structural confirmation | nih.gov |

Future Directions and Emerging Research Avenues for 2 Diphenylamino Thiazol 4 5h One

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing 2-(diphenylamino)thiazol-4(5H)-one and its analogs is a critical area of ongoing research. bepls.com Current strategies often involve multi-step processes that can be time-consuming and generate significant waste. Future research will likely focus on several key areas to address these challenges.

Researchers are also exploring novel synthetic routes that offer greater efficiency and access to a wider range of derivatives. For instance, a two-component synthesis has been developed for a series of related 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones by reacting 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with various anilines. researchgate.net

Exploration of Undiscovered Reactivities and Molecular Transformations

The inherent reactivity of the this compound core presents numerous opportunities for discovering novel molecular transformations. The presence of a reactive methylene (B1212753) group adjacent to the carbonyl function makes it a valuable target for various organic reactions. researchgate.net

Future investigations will likely delve into the less explored reactions of this scaffold. For example, the unusual behaviors of related 2-aminothiazole (B372263) and 2-aminobenzothiazole (B30445) in reactions with formaldehyde (B43269) and glyoxal (B1671930) suggest that the reactivity of the this compound core may also hold surprises. researchgate.net A deeper understanding of its tautomeric forms, such as the amino-imino equilibrium, could unlock new synthetic pathways and lead to the creation of novel molecular architectures. researchgate.netscielo.br

Exploring domino reactions, which involve a cascade of intramolecular transformations, could lead to the efficient construction of complex heterocyclic systems. tandfonline.com Additionally, investigating the reactivity of the exocyclic amino group and the endocyclic nitrogen atom could open doors to new functionalization strategies, allowing for the introduction of diverse substituents and the fine-tuning of the molecule's properties.

Integration of Advanced Computational Approaches for Design and Prediction

Computational tools are becoming indispensable in modern drug discovery and materials science, and their application to the study of this compound is a rapidly growing area. springernature.com These in silico methods can significantly accelerate the design and development process by predicting the properties and activities of novel analogs before they are synthesized. springernature.comnih.gov

Key computational approaches that will shape future research include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. springernature.comnih.gov This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. springernature.comnih.gov These models can be used to predict the activity of new analogs and to guide the design of more potent compounds. excli.de

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing researchers to study the stability of ligand-protein complexes and to understand the molecular basis of their interactions. springernature.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. springernature.com Computational models can be used to assess the pharmacokinetic and toxicological profiles of this compound derivatives early in the discovery process. nih.gov

Design and Synthesis of Targeted Probes for Mechanistic Biological Studies

To fully elucidate the mechanisms of action of this compound and its analogs, the development of targeted chemical probes is essential. These probes are specifically designed to interact with and report on the activity of their biological targets, providing valuable insights into cellular processes.

Future research in this area will focus on the design and synthesis of probes that incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels. These modifications will enable researchers to visualize the subcellular localization of the compounds and to identify their binding partners using techniques like pull-down assays and proteomics.

For example, by attaching a fluorescent dye to the this compound scaffold, it would be possible to track its distribution within cells and to determine if it accumulates in specific organelles. Similarly, a biotinylated version of the compound could be used to isolate and identify the proteins that it interacts with, shedding light on its molecular targets and signaling pathways.

Investigation of Multi-Targeted Thiazol-4(5H)-one Analogues for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. frontiersin.orgnih.gov Therefore, developing drugs that can simultaneously modulate several targets offers a promising therapeutic strategy. frontiersin.orgnih.gov The versatile scaffold of this compound makes it an ideal starting point for the design of multi-targeted ligands. frontiersin.orgnih.gov

Future research will focus on the rational design and synthesis of hybrid molecules that combine the this compound core with other pharmacophores known to interact with relevant biological targets. For instance, researchers are already exploring the synthesis of thiazole-based derivatives hybridized with coumarin (B35378) or benzofuran (B130515) to develop agents with dual antiproliferative and antioxidant properties. frontiersin.orgnih.gov

Q & A

Basic: What synthetic routes are available for preparing 2-(diphenylamino)thiazol-4(5H)-one derivatives, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of thioglycolic acid with substituted aminothiophene precursors. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reacts with thioglycolic acid in refluxing 1,4-dioxane with piperidine catalysis to form the thiazole core. Subsequent condensation with aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) under reflux yields Schiff base derivatives . Structural confirmation relies on ¹H NMR (e.g., δ 1.69–2.57 ppm for CH₂ groups in the tetrahydrobenzo ring) and FT-IR (C=O stretch at ~1680 cm⁻¹). Recrystallization in 1,4-dioxane ensures purity .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing thiazol-4(5H)-one derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C=O at ~165 ppm) .

- FT-IR : Confirms carbonyl (C=O) and C-N stretches .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for antitumor activity in thiazol-4(5H)-one derivatives?

Methodological Answer:

SAR studies require:

Variation of Substituents : Compare cytotoxicity of derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups. For example, p-methoxybenzaldehyde derivatives show reduced activity against MCF-7 cells compared to p-chloro analogs .

Docking Studies : Use software like AutoDock to predict binding to targets (e.g., COX-2 or CDK1). Compound 5a (COX-2 IC₅₀ = 0.5 μM) exhibits strong π-π stacking with Tyr385 in COX-2 .

Cytotoxicity Profiling : Test against diverse cancer cell lines (e.g., HEPG-2, MCF-7) and normal cells (WI-38) using SRB assays. Note selectivity indices (e.g., IC₅₀ < 10 μM for cancer vs. >50 μM for normal cells) .

Advanced: How can contradictory cytotoxicity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Cell Line Variability : HA22T liver cancer cells may show higher sensitivity (IC₅₀ = 8.2 μM) than HEPG-2 (IC₅₀ = 12.5 μM) due to differential expression of drug transporters .

- Assay Protocols : Compare SRB (sulforhodamine B) vs. MTT assays; SRB is less prone to interference by thiazole redox activity .

- Solvent Effects : Ensure DMSO concentration ≤0.5% to avoid false positives .

Advanced: What methodologies are used to evaluate enzyme inhibition (e.g., 11β-HSD1) by thiazol-4(5H)-one derivatives?

Methodological Answer:

- Human Microsomal Assays : Incubate derivatives with recombinant 11β-HSD1 and substrate (cortisol). Measure NADPH depletion via spectrophotometry (λ = 340 nm) .

- ELISA Kits : Quantify inhibition using competitive binding (e.g., SEC268Hu kit for HSD11b1) with IC₅₀ values calculated via sigmoidal dose-response curves .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., hydrogen bonding with Ser170 in 11β-HSD1) to optimize inhibitor design .

Advanced: How can reaction conditions be optimized to improve yields in thiazol-4(5H)-one synthesis?

Methodological Answer:

- Solvent Screening : 1,4-dioxane outperforms DMF in cyclocondensation (yield: 75% vs. 50%) due to better solubility of intermediates .

- Catalyst Selection : Piperidine (0.5 mL) enhances Schiff base formation vs. acetic acid, reducing side products .

- Microwave-Assisted Synthesis : Reduces reaction time from 5 h (reflux) to 20 min (150 W, 100°C) with comparable yields .

Advanced: What computational strategies identify potential targets for thiazol-4(5H)-one derivatives?

Methodological Answer:

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger Phase .

- Target Prediction Databases : Use SwissTargetPrediction to rank kinases (e.g., CDK1) or oxidoreductases (e.g., 11β-HSD1) as likely targets .

- Binding Free Energy Calculations : MM-GBSA scoring for docked complexes (e.g., ΔG = -9.2 kcal/mol for CDK1-RO-3306) validates selectivity .

Advanced: How can selective CDK1 inhibition be achieved using thiazol-4(5H)-one derivatives?

Methodological Answer:

- Structural Modifications : Introduce quinoline (e.g., RO-3306) to enhance ATP-binding pocket interactions. The (Z)-configured exocyclic double bond is critical for CDK1 selectivity (IC₅₀ = 35 nM) .

- Kinase Profiling : Test against CDK2/5/9 via radiometric assays to confirm selectivity (>100-fold for CDK1) .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to confirm G2/M arrest in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.